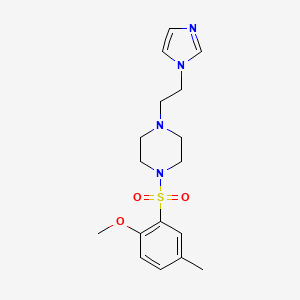

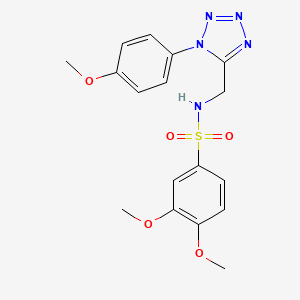

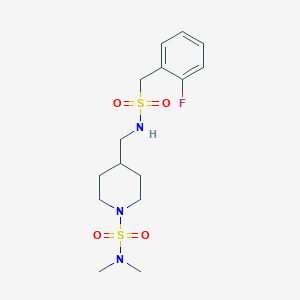

![molecular formula C13H17ClN2O B2531283 (3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride CAS No. 1694642-67-5](/img/structure/B2531283.png)

(3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“(3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride” is a complex organic compound with potential applications in various fields. It has a molecular weight of 252.74 .

Molecular Structure Analysis

The IUPAC name of this compound is ((3aR,6aS)-hexahydropyrrolo [3,4-c]pyrrol-2 (1H)-yl) (phenyl)methanone hydrochloride . The InChI code is 1S/C13H16N2O.ClH/c16-13 (10-4-2-1-3-5-10)15-8-11-6-14-7-12 (11)9-15;/h1-5,11-12,14H,6-9H2;1H/t11-,12+; .Physical And Chemical Properties Analysis

This compound is a powder . It is stored at room temperature .Scientific Research Applications

Antitumor Agent Synthesis

A novel compound, described as an N-¿2-amino-4-methyl[(pyrrolo[2, 3-d]pyrimidin-5-yl)ethyl]benzoyl¿-L-glutamic acid, was designed and synthesized targeting dual inhibition of thymidylate synthase (TS) and dihydrofolate reductase (DHFR) as an antitumor agent. This research elucidates the structural foundation and the synthesis process of compounds with antitumor properties, highlighting the role of pyrrolo[3,4-c]pyrrole structures in the development of cancer therapeutics (Gangjee et al., 2000).

Tumor Targeting via Folate Receptor Uptake

Investigations into 6-substituted straight side chain pyrrolo[2,3-d]pyrimidines showcased their capability to selectively uptake via folate receptors (FR) and inhibit de novo purine nucleotide biosynthesis through glycinamide ribonucleotide formyltransferase (GARFTase) inhibition. This study demonstrates the potential of such compounds in providing targeted antitumor agents that capitalize on FR cellular uptake specificity (Wang et al., 2013).

Chemical Structure Analysis

The absolute configuration of a pyrrolo[3,4-c]pyridin-3(2H)-one derivative was established through chiral chromatography and subsequent chemical reactions. This work contributes to the understanding of the molecular structure of pyrrolo[3,4-c]pyrrole derivatives, which is crucial for the development of specific pharmaceutical agents (Zhu et al., 2009).

Polyimide Synthesis for Material Science

A novel pyridine-containing aromatic dianhydride monomer was synthesized for the creation of new polyimides with pyridine moieties. These materials, derived from pyrrolo[3,4-c]pyrrole frameworks, have shown significant promise in the development of strong, flexible, and thermally stable polyimide films, underscoring their potential in high-performance material applications (Wang et al., 2006).

Metal Complex Synthesis and Antibacterial Activity

The study focused on Pt(II) and Ni(II) complexes of octahydropyrrolo[3,4-c]pyrrole, showcasing the synthesis, structural characterization, and biological activity, particularly antibacterial and antimycobacterial properties. This research highlights the potential biomedical applications of pyrrolo[3,4-c]pyrrole derivatives in developing new antimicrobial agents (Gemili et al., 2017).

Safety and Hazards

properties

IUPAC Name |

[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]-phenylmethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N2O.ClH/c16-13(10-4-2-1-3-5-10)15-8-11-6-14-7-12(11)9-15;/h1-5,11-12,14H,6-9H2;1H/t11-,12+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCGWQISAAKKEBF-IWKKHLOMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(CC2CN1)C(=O)C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]2CN(C[C@@H]2CN1)C(=O)C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,6aS)-2-benzoyl-octahydropyrrolo[3,4-c]pyrrole hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

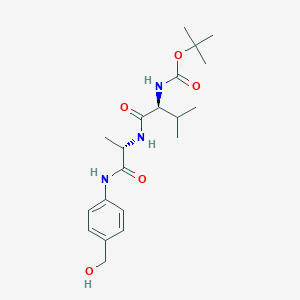

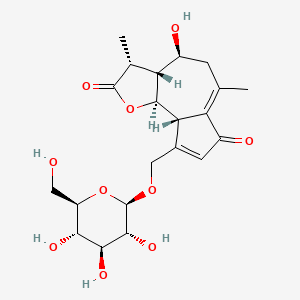

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3,4,5-trimethoxybenzamide](/img/structure/B2531205.png)

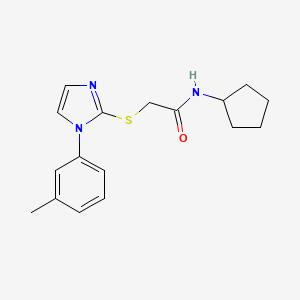

![1-[(3S,4S)-4-[(Prop-2-enoylamino)methyl]oxolan-3-yl]triazole-4-carboxamide](/img/structure/B2531214.png)

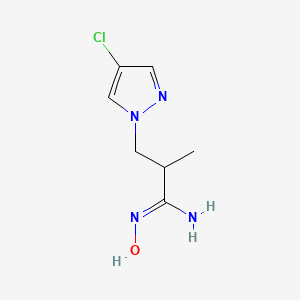

![9-(2,5-dimethoxyphenyl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2531217.png)

![1-(4-chlorobenzenesulfonyl)-N'-[(1E)-propylidene]piperidine-4-carbohydrazide](/img/structure/B2531218.png)